
(2-Amino-4-(trifluoromethyl)thiazol-5-yl)(morpholino)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Amino-4-(trifluoromethyl)thiazol-5-yl)(morpholino)methanone is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is notable for its trifluoromethyl group, which imparts unique chemical properties, and its morpholino group, which is often associated with biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-4-(trifluoromethyl)thiazol-5-yl)(morpholino)methanone typically involves the nucleophilic alkylation of thiourea with α-bromoketones, followed by cyclization and dehydration steps . The reaction conditions often include the use of solvents like acetone and catalysts such as sodium hydroxide at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for scale, yield, and purity. These optimizations may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(2-Amino-4-(trifluoromethyl)thiazol-5-yl)(morpholino)methanone can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced, particularly at the trifluoromethyl group.
Substitution: The amino group and the thiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .
Aplicaciones Científicas De Investigación
(2-Amino-4-(trifluoromethyl)thiazol-5-yl)(morpholino)methanone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound has shown potential in biological assays, particularly in enzyme inhibition studies.
Mecanismo De Acción
The mechanism of action of (2-Amino-4-(trifluoromethyl)thiazol-5-yl)(morpholino)methanone involves its interaction with specific molecular targets. For instance, it inhibits COX-2 and 5-LOX enzymes, which are involved in the inflammatory response. The compound binds to the active sites of these enzymes, preventing the conversion of arachidonic acid to pro-inflammatory mediators . This dual inhibition is particularly valuable in reducing inflammation and potentially slowing the progression of certain cancers .
Comparación Con Compuestos Similares
Similar Compounds
(2-Amino-4-(trifluoromethyl)thiazole-5-carboxylic acid): Another thiazole derivative with similar chemical properties but different biological activities.
2-Amino-5-trifluoromethyl-1,3,4-thiadiazole: A related compound with a thiadiazole ring instead of a thiazole ring, offering different reactivity and applications.
Uniqueness
What sets (2-Amino-4-(trifluoromethyl)thiazol-5-yl)(morpholino)methanone apart is its combination of a trifluoromethyl group and a morpholino group. This combination enhances its chemical stability and biological activity, making it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C9H10F3N3O2S |
|---|---|
Peso molecular |
281.26 g/mol |
Nombre IUPAC |
[2-amino-4-(trifluoromethyl)-1,3-thiazol-5-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C9H10F3N3O2S/c10-9(11,12)6-5(18-8(13)14-6)7(16)15-1-3-17-4-2-15/h1-4H2,(H2,13,14) |
Clave InChI |
KJYUMEFHOJIWIS-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C(=O)C2=C(N=C(S2)N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


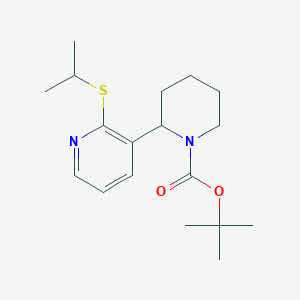
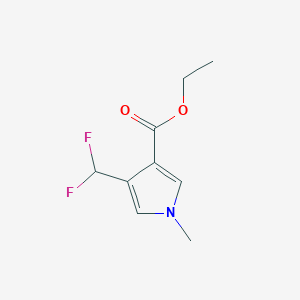
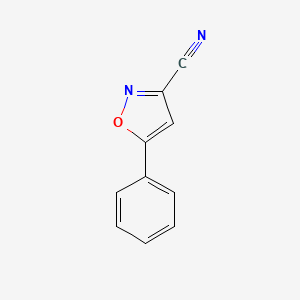
![5,7-Dimethyl-2-(piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11798108.png)
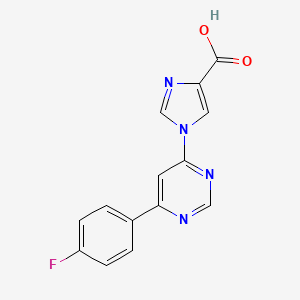


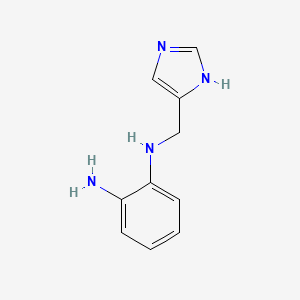
![7-Bromo-3-(pyridin-2-YL)benzo[D]isoxazole](/img/structure/B11798133.png)
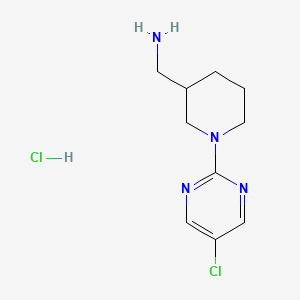

![1-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)piperidine-3-carboxylic acid](/img/structure/B11798163.png)

![1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B11798187.png)
